2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a cyclohexadienone core with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Attachment to the Cyclohexadienone Core: The imidazole derivative is then reacted with a cyclohexadienone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, quinones, and cyclohexanol derivatives .
Scientific Research Applications
2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties.
Uniqueness
2,4-Di-tert-butyl-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combined cyclohexadienone and imidazole structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
383369-86-6 |
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Molecular Formula |
C29H32N2O |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C29H32N2O/c1-28(2,3)21-17-22(26(32)23(18-21)29(4,5)6)27-30-24(19-13-9-7-10-14-19)25(31-27)20-15-11-8-12-16-20/h7-18,32H,1-6H3,(H,30,31) |
InChI Key |
ORLNIGVNDFSWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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